8-氯-4-羟基-N-苯基喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

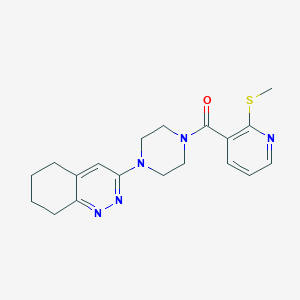

The synthesis of quinoline derivatives, such as “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide”, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

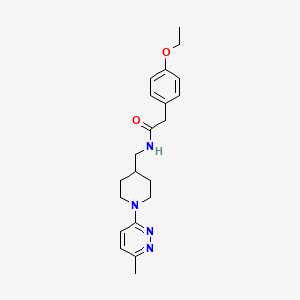

The molecular structure of “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chloro group at the 8th position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position.Chemical Reactions Analysis

Quinoline derivatives, including “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide”, can undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms and conditions can vary widely, and the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions have been highlighted in recent studies .科学研究应用

- 8-HQ derivatives have demonstrated antimicrobial effects. They can inhibit the growth of bacteria, fungi, and other microorganisms. These properties make them valuable in developing novel antibiotics and antifungal agents .

- Researchers have explored 8-HQ derivatives as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development. Their ability to interfere with cancer cell growth and survival pathways is an active area of investigation .

- Some 8-HQ derivatives show antiviral properties. They may inhibit viral replication or entry into host cells. These compounds could be useful in combating viral infections, including those caused by HIV, herpes viruses, and influenza .

- 8-HQ derivatives act as metal chelators, binding to metal ions such as iron. This property has implications for neuroprotection, as excess metal ions can contribute to neurodegenerative diseases like Alzheimer’s. By sequestering metal ions, these compounds may help prevent neuronal damage .

- Some 8-HQ derivatives inhibit enzymes that rely on 2-oxoglutarate (2OG) as a cofactor. These enzymes play essential roles in cellular processes, and their dysregulation is associated with diseases. Modulating their activity using 8-HQ derivatives could have therapeutic benefits .

- Beyond the mentioned fields, 8-HQ derivatives have been investigated for their potential as:

- Botulinum Neurotoxin Inhibitors : These compounds may interfere with the action of botulinum neurotoxins, which cause botulism .

- Antifungal Agents : 8-HQ derivatives exhibit antifungal activity against various fungal species .

- Antileishmanial Agents : Leishmaniasis is a parasitic disease, and 8-HQ derivatives have shown promise in combating it .

- Mycobacterium Tuberculosis Inhibitors : Research suggests their potential in tuberculosis treatment .

Antimicrobial Properties

Anticancer Potential

Antiviral Activity

Metal Chelation and Neuroprotection

Inhibition of 2OG-Dependent Enzymes

Other Applications

未来方向

The future directions for “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications . The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represent an urgent challenge .

属性

IUPAC Name |

8-chloro-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-8-4-7-11-14(13)18-9-12(15(11)20)16(21)19-10-5-2-1-3-6-10/h1-9H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZMHYHOKPQVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)

![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)

![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)